molecular formula C9H8BrN3O2 B1611611 Ethyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate CAS No. 65364-66-1

Ethyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate

Cat. No. B1611611
CAS RN: 65364-66-1
M. Wt: 270.08 g/mol
InChI Key: ZEGHGHAHJGTOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07960391B2

Procedure details

To a chilled stirred suspension of sodium hydride (60% in oil, 34.55 mmol) in tetrahydrofuran (20 mL) was added 1.17 g of ethyl cyanoacetate (10.34 mmol) portionwise over 10 minutes. After effervescence has ceased, the yellow cloudy mixture was left to warm up to room temperature whilst stirring. 2.00 g of 5-bromo,2-bromo-pyrimidine (10.34 mmol) in 30 mL of tetrahydrofuran was added. And the mixture was left to stir at room temperature for six hours. The resultant brown mixture was concentrated under reduced pressure to give a bright brown precipitate to which water (200 mL) was added. After extraction with heptane (200 mL), the aqueous phase was acidified by the addition of HCl 1M and the resultant precipitate was collected by filtration to give on drying ethyl (5-bromopyrimidin-2-yl)(cyano)acetate as a bright brown powder (0.67 g, yield=24%).
Quantity
34.55 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])#[N:4].[Br:11][C:12]1[CH:13]=[N:14][C:15](Br)=[N:16][CH:17]=1>O1CCCC1>[Br:11][C:12]1[CH:13]=[N:14][C:15]([CH:5]([C:3]#[N:4])[C:6]([O:8][CH2:9][CH3:10])=[O:7])=[N:16][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
34.55 mmol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.17 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)Br
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
To a chilled stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the yellow cloudy mixture was left
STIRRING
Type
STIRRING
Details
whilst stirring
WAIT
Type
WAIT
Details
And the mixture was left
STIRRING
Type
STIRRING
Details
to stir at room temperature for six hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The resultant brown mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a bright brown precipitate to which water (200 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
After extraction with heptane (200 mL)
ADDITION
Type
ADDITION
Details
the aqueous phase was acidified by the addition of HCl 1M
FILTRATION
Type
FILTRATION
Details
the resultant precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC(=NC1)C(C(=O)OCC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.67 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.